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Compound of Interest

Compound Name: 4(3H)-Quinazolinone

Cat. No.: B167162

Introduction: 4(3H)-Quinazolinone is a fundamental heterocyclic scaffold of significant interest
in medicinal chemistry and drug development due to the diverse biological activities exhibited
by its derivatives. A thorough understanding of its structural and electronic properties is
paramount for the rational design of novel therapeutic agents. This technical guide provides a
comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS)—for the parent 4(3H)-Quinazolinone molecule.
Detailed experimental protocols and a workflow for spectroscopic analysis are also presented

to aid researchers in its characterization.

Physicochemical Properties

Property Value
Molecular Formula CsHsN20
Molecular Weight 146.15 g/mol [1]
CAS Number 491-36-1[1]
Appearance White solid

Spectroscopic Data

The structural elucidation of 4(3H)-Quinazolinone is critically dependent on the combined
interpretation of NMR, IR, and Mass Spectrometry data. The following sections summarize the
characteristic spectral features of this core structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-ds.

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~8.15 d 1H H-5
~7.85 t 1H H-7
~7.75 d 1H H-8
~7.55 t 1H H-6
~8.20 S 1H H-2
~12.5 brs 1H N-H

Note: The chemical shifts are approximate and can vary slightly based on the solvent and
concentration. The assignments are based on typical aromatic proton patterns and data from
substituted quinazolinones.

13C NMR (Carbon NMR) Data
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Chemical Shift (8) ppm Assighment
~162.7 C-4 (C=0)
~149.2 C-8a

~152.8 C-2

~121.4 C-4a

~126.3 C-8

~127.0 C-6

~135.1 C-7

~128.2 C-5

Note: The chemical shifts are approximate and derived from data on closely related
quinazolinone derivatives.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of solid 4(3H)-Quinazolinone is typically obtained using a KBr pellet or as a thin solid film.

Wavenumber (cm—?) Intensity Assignment

~3402 Strong, broad N-H stretch
~3100-3000 Medium Aromatic C-H stretch
~1681 Strong C=0 (Amide) stretch[4]
~1610 Medium-Strong C=N stretch

~1470 Medium Aromatic C=C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which helps in confirming its identity. Electron Impact (El) is a common
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ionization method for this type of compound.

m/z Relative Intensity Assignment

146 High [M]* (Molecular lon)
118 Medium [M-COJ*

91 Medium [M-CO-HCN]*

90 Medium [M-CO-H2CNJ*

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic
data. The following are standard protocols for the analysis of 4(3H)-Quinazolinone.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4(3H)-Quinazolinone in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-de) in a clean, dry 5 mm NMR tube. Ensure the
sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the
solution through a small plug of glass wool in a Pasteur pipette to remove any particulate
matter.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

o Data Acquisition:

o H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-
to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of
30-45°, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of
scans will be required compared to *H NMR due to the lower natural abundance of 13C.
Typical parameters include a spectral width of O to 200 ppm, a pulse angle of 45°, and a
relaxation delay of 2 seconds.
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» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at
2.50 ppm for *H and 39.52 ppm for 13C).

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 4(3H)-Quinazolinone with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form
a transparent or translucent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum
is typically scanned from 4000 to 400 cm~1.

o Data Analysis: Analyze the positions, intensities, and shapes of the absorption bands to
identify the functional groups.

Mass Spectrometry (Electron Impact)

o Sample Introduction: Introduce a small amount of the solid sample (typically less than 1 mg)
into the mass spectrometer via a direct insertion probe.

¢ Instrumentation: Use a mass spectrometer equipped with an Electron Impact (El) ion source
and a mass analyzer (e.g., quadrupole or time-of-flight).

o Data Acquisition:

o The sample is vaporized by heating the probe, and the gaseous molecules are bombarded
with a beam of electrons (typically 70 eV).
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o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge ratio (m/z).

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
the characteristic fragmentation pattern. The "nitrogen rule" can be applied, which states that
a molecule with an even number of nitrogen atoms will have an even nominal molecular

weight.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

process of structure elucidation.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4(3H)-Quinazolinone.
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Caption: Logical flow for the structural elucidation of 4(3H)-Quinazolinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b167162#spectroscopic-data-nmr-ir-mass-spec-of-4-
3h-quinazolinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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